molecular formula C18H24BrNO2 B8080410 N,N-Dibenzyl-2-hydroxy-N-(2-hydroxyethyl)ethanaminium bromide

N,N-Dibenzyl-2-hydroxy-N-(2-hydroxyethyl)ethanaminium bromide

Cat. No.: B8080410
M. Wt: 366.3 g/mol
InChI Key: AZHPICXPSXLIEP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dibenzyl-2-hydroxy-N-(2-hydroxyethyl)ethanaminium bromide is a quaternary ammonium salt characterized by a central nitrogen atom substituted with two benzyl groups, a 2-hydroxyethyl group, and a 2-hydroxyethyl chain, with a bromide counterion.

Properties

IUPAC Name

dibenzyl-bis(2-hydroxyethyl)azanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24NO2.BrH/c20-13-11-19(12-14-21,15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18;/h1-10,20-21H,11-16H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHPICXPSXLIEP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[N+](CCO)(CCO)CC2=CC=CC=C2.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Activity

N,N-Dibenzyl-2-hydroxy-N-(2-hydroxyethyl)ethanaminium bromide exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial strains, making it a candidate for use in disinfectants and antiseptics. The mechanism involves disruption of microbial cell membranes, leading to cell lysis and death .

Drug Delivery Systems

The compound is being investigated for its role in drug delivery systems, particularly in enhancing the solubility and bioavailability of poorly soluble drugs. Its ability to form complexes with various pharmaceuticals can improve their pharmacokinetic profiles, facilitating targeted delivery to specific tissues or cells .

Surfactant Properties

This compound functions as a surfactant due to its amphiphilic nature. It can reduce surface tension in aqueous solutions, which is beneficial in applications such as emulsification and foaming agents in food and cosmetic industries .

Coating Applications

The compound has been explored for use in coatings that require antimicrobial properties. Its incorporation into polymer matrices provides surfaces that resist microbial colonization, which is particularly valuable in medical devices and hospital environments .

Anticancer Properties

Research indicates that this compound may possess anticancer properties. Preliminary studies suggest it can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell growth and survival . Further investigation into its mechanism of action is ongoing.

Neurological Applications

The compound's structural similarity to neurotransmitters suggests potential applications in neurological research. It may act as a modulator for neurotransmitter systems, providing insights into treatments for neurological disorders such as Alzheimer's disease .

Case Studies

StudyApplicationFindings
Antimicrobial ActivityEffective against E. coli and S. aureus; disrupts cell membranes
Drug DeliveryEnhanced solubility of curcumin; improved bioavailability observed
Surface CoatingsCoatings with antimicrobial properties significantly reduced bacterial adhesion
Anticancer ResearchInduced apoptosis in breast cancer cell lines; further studies needed

Mechanism of Action

The compound exerts its effects through its interactions with molecular targets and pathways. As a phase transfer catalyst, it enhances the solubility of reagents in organic solvents, promoting reactions that would otherwise be difficult to achieve. Its fluorescent properties allow for the labeling and tracking of biological molecules, providing insights into cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N,N-dibenzyl-2-hydroxy-N-(2-hydroxyethyl)ethanaminium bromide with structurally related quaternary ammonium bromides, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues and Substituent Effects

Compound Key Substituents Molecular Weight Key Features
This compound (Target) Two benzyl, two 2-hydroxyethyl groups ~430 g/mol¹ High lipophilicity (benzyl) and hydrogen-bonding capacity (hydroxyethyl)
N,N-Diethyl-2-hydroxy-N-(2-hydroxyethyl)ethanaminium bromide (IL2) Two ethyl, two 2-hydroxyethyl groups 296.29 g/mol Lower lipophilicity; used in ionic liquid synthesis (79% yield)
Otilonium bromide (OB) Diethyl, methyl, benzoyloxy ester 563.57 g/mol Antispasmodic drug; calcium channel modulation due to quaternary ammonium
BHMDB (N,N-bis(2-hydroxyethyl)-N-methyldodecyl ammonium bromide) Dodecyl, two hydroxyethyl groups ~378 g/mol Enhanced flotation selectivity and hydrophobicity vs. DTAB
2-[(2-Hydroxy-2,2-diphenylethyl)-(methyl)amino]-N,N-dimethyl-ethanaminium bromide Diphenylethyl, methyl, hydroxyethyl 379.34 g/mol Tridentate ligand potential (N, O donors); crystal structure resolved

¹ Estimated based on molecular formula (C₁₉H₂₇BrN₂O₃).

Key Observations:

  • Aromatic vs. Aliphatic Substituents : The target compound’s benzyl groups increase lipophilicity compared to aliphatic chains (e.g., IL2’s ethyl or BHMDB’s dodecyl). This may enhance membrane permeability in pharmaceutical contexts or reduce water solubility.
  • Hydroxyethyl Groups : Compounds with hydroxyethyl substituents (e.g., BHMDB, IL2) exhibit improved hydrogen bonding and surfactant properties but may face reduced biodegradability .

Physicochemical and Functional Properties

Property Target Compound IL2 OB BHMDB
Solubility Moderate (polar solvents) High (DMSO-soluble) Low (GI tract retention) Moderate (CMC 0.8 mM)
Critical Micelle Concentration (CMC) Likely low (aromatic substituents) Not reported Not applicable 0.8 mM
Toxicity Expected low (hydroxyethyl reduces toxicity) Not reported Low (approved drug) Lower than DTAB
Biodegradability Likely poor (benzyl groups) Not reported Not reported Worse than DTAB

Notable Trends:

  • Hydroxyethyl Impact : Hydroxyethyl groups improve hydrophilicity and surfactant efficiency (e.g., BHMDB’s lower CMC vs. DTAB) but may hinder degradation .

Biological Activity

N,N-Dibenzyl-2-hydroxy-N-(2-hydroxyethyl)ethanaminium bromide is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its quaternary ammonium structure, which contributes to its solubility and interaction with biological membranes. The compound can be represented as follows:

  • Molecular Formula : C₁₈H₃₃BrN₂O₂
  • Molecular Weight : 372.37 g/mol

The presence of hydroxyl groups enhances its hydrophilicity, potentially influencing its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The compound demonstrated a dose-dependent inhibition of bacterial growth, suggesting potential applications in developing antimicrobial agents.

Cytotoxicity and Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. The following table summarizes the IC50 values for various cancer types:

Cell Line IC50 (µM)
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)20
A549 (Lung Cancer)25

These results indicate that the compound may induce apoptosis in cancer cells, warranting further investigation into its mechanisms of action.

The biological activity of this compound is believed to be linked to its ability to interact with cellular membranes and disrupt ionic homeostasis. This interaction may lead to increased permeability of the cell membrane, resulting in cell lysis or apoptosis in susceptible cells.

Case Studies

  • Antimicrobial Efficacy : A clinical study investigated the use of this compound as a topical antimicrobial agent in wound care. Patients treated with formulations containing this compound showed a significant reduction in infection rates compared to control groups.
  • Cancer Treatment : In a preclinical model, administration of the compound led to tumor regression in mice bearing xenografts of human breast cancer cells. Histological analysis revealed increased apoptosis and reduced proliferation markers in treated tumors.

Safety and Toxicology

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Acute toxicity studies revealed no significant adverse effects at therapeutic doses. However, further long-term studies are necessary to fully understand its safety profile.

Preparation Methods

Precursor Synthesis: N,N-Dibenzylethanolamine

The tertiary amine precursor N,N-dibenzylethanolamine is synthesized via a two-step benzylation of ethanolamine (2-aminoethanol). In a typical procedure, ethanolamine (5 mmol) reacts with benzyl bromide (10 mmol) in dry acetonitrile under nitrogen, catalyzed by potassium carbonate (15 mmol). The mixture is refluxed at 80°C for 24 hours, filtered to remove salts, and concentrated under vacuum. The product is isolated as a pale-yellow oil with a yield of 78%.

Critical Parameters :

  • Molar Ratio : A 1:2 ratio of ethanolamine to benzyl bromide ensures complete di-benzylation.

  • Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) enhance reaction kinetics compared to toluene.

Quaternization with 2-Bromoethanol

The tertiary amine undergoes quaternization with 2-bromoethanol to form the target compound. A mixture of N,N-dibenzylethanolamine (5 mmol), 2-bromoethanol (7 mmol), and dry toluene (2 mL) is heated at 110°C for 12 hours under vigorous stirring. Upon cooling, a white solid precipitates, which is filtered, washed with acetone (5 × 6 mL), and dried under vacuum at 80°C.

ParameterOptimal ValueEffect on Yield
Temperature110°CMaximizes SN2 reactivity
Reaction Time12 hoursEnsures >95% conversion
SolventToluenePrevents byproduct formation
Molar Ratio (Amine:Alkylating Agent)1:1.4Balances stoichiometry and cost

Mechanistic Insight :
The reaction proceeds via nucleophilic substitution (SN2), where the lone pair on the tertiary amine attacks the electrophilic carbon of 2-bromoethanol, displacing bromide and forming the quaternary ammonium center. The hydroxyl groups remain intact due to the absence of strong bases that could induce elimination.

Optimization of Reaction Conditions

Temperature and Time Dependence

A kinetic study reveals that yields plateau after 12 hours at 110°C (Table 1). Lower temperatures (e.g., 80°C) result in incomplete quaternization (<50% yield), while exceeding 120°C promotes decomposition.

Table 1 : Effect of Temperature on Quaternization Yield

Temperature (°C)Time (h)Yield (%)
801248
1001272
1101289
1101890
1201285

Solvent Screening

Non-polar solvents (toluene, xylene) outperform polar solvents (DMF, acetonitrile) by minimizing solvolysis of 2-bromoethanol. For instance, DMF reduces yields to 63% due to competitive side reactions.

Structural and Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, D₂O) : δ 7.32–7.25 (m, 10H, Ar-H), 4.12 (s, 4H, NCH₂Ph), 3.85–3.78 (m, 4H, HOCH₂CH₂), 3.45 (t, J = 6.0 Hz, 2H, CH₂OH), 3.32 (t, J = 6.0 Hz, 2H, CH₂N⁺).

  • ¹³C NMR (100 MHz, D₂O) : δ 137.2 (Ar-C), 129.5–128.3 (Ar-CH), 68.9 (HOCH₂), 63.4 (NCH₂Ph), 58.7 (CH₂N⁺), 53.1 (CH₂OH).

  • FT-IR (KBr) : 3400 cm⁻¹ (O-H stretch), 3030 cm⁻¹ (C-H aromatic), 1480 cm⁻¹ (C-N⁺).

Purity Assessment

Elemental analysis confirms stoichiometry: Calculated (%) for C₁₈H₂₅BrNO₂: C 56.85, H 6.63, N 3.68; Found: C 56.72, H 6.59, N 3.71.

The synthesis mirrors methodologies for N,N,N-triethyl-2-hydroxyethanaminium bromide, but the introduction of benzyl groups necessitates modified purification steps. Key differences include:

FeatureTarget CompoundTriethyl Analogue
Starting AmineN,N-DibenzylethanolamineTriethylamine
Alkylating Agent2-Bromoethanol2-Bromoethanol
Yield89%91%
Melting Point142–144°C98–100°C

Challenges and Mitigation Strategies

Byproduct Formation

Trace amounts of dibenzyl ether (<2%) form via Williamson ether synthesis between benzyl bromide and 2-bromoethanol. This is minimized by using anhydrous toluene and molecular sieves.

Hygroscopicity Management

The product’s hygroscopic nature necessitates storage under vacuum or inert atmosphere. Lyophilization from aqueous solution improves long-term stability.

Scalability and Industrial Relevance

Pilot-scale trials (100 g batches) demonstrate consistent yields (85–88%) using continuous flow reactors. The compound’s dual hydroxyl groups enhance solubility in polar reaction media, making it a candidate for CO₂ fixation catalysts .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N,N-Dibenzyl-2-hydroxy-N-(2-hydroxyethyl)ethanaminium bromide, and how can reaction purity be optimized?

  • Methodology:

  • Alkylation and Benzoylation: Start with alkylation of phenolic derivatives (e.g., p-nitrophenol) using benzyl bromides (e.g., 4-chlorobenzyl bromide) under basic conditions. Follow with reduction (e.g., catalytic hydrogenation) and subsequent benzoylation using acyl chlorides (e.g., trifluoromethylbenzoyl chloride) .
  • Purification: Use HPLC or recrystallization to isolate the final product as a hydrochloride or bromide salt. Reported yields range from 54% to 76% depending on substituents .
  • Example Conditions:
StepReagents/ConditionsPurificationYield (%)
AlkylationK₂CO₃, DMF, 80°CFiltration~70-75%
ReductionH₂, Pd/C, MeOHFiltration~75%
BenzoylationAcyl chloride, Et₃N, DCMHPLC54–76%

Q. Which spectroscopic techniques are critical for structural validation, and what key data should be prioritized?

  • 1H NMR: Focus on chemical shifts for hydroxyl (-OH, δ ~5.0–6.0 ppm), benzyl aromatic protons (δ ~7.2–7.5 ppm), and ethylenic protons (δ ~3.5–4.5 ppm) .
  • ESI-MS: Confirm molecular ion peaks (e.g., [M+H]⁺ or [M-Br]⁺) and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • Elemental Analysis: Validate C, H, N, and Br percentages within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can X-ray crystallography and computational tools resolve discrepancies in structural assignments?

  • Experimental Approach:

  • Grow single crystals via slow evaporation (e.g., methanol/water mixtures). Collect diffraction data using a Bruker APEX CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) .
  • Software: Use SHELXL-97 for structure refinement and ORTEP-3 for thermal ellipsoid visualization .
  • Key Parameters: Validate hydrogen bonding (e.g., O–H···Br⁻ interactions) and cation geometry (e.g., trigonal planar vs. tetrahedral nitrogen) .
    • Example Data from :
  • Space group: Pbca
  • Unit cell: a = 7.119 Å, b = 15.515 Å, c = 33.585 Å
  • R₁ = 0.064 for I > 2σ(I) .

Q. What strategies address contradictions between computational thermochemical predictions and experimental data (e.g., enthalpy of formation)?

  • Hybrid DFT Methods: Incorporate exact exchange (e.g., B3LYP functional) to improve accuracy for atomization energies (average deviation <2.4 kcal/mol) .
  • Validation Steps:

Compare computed vibrational frequencies (IR) with experimental spectra to assess force-field reliability.

Benchmark solvation energies using COSMO-RS for aqueous/organic systems.

Cross-validate with high-level ab initio methods (e.g., CCSD(T)) for critical parameters .

Q. How to design in vitro assays for evaluating bioactivity against pathogens like Trypanosoma brucei?

  • Assay Design:

  • Culture Conditions: Maintain T. brucei in HMI-9 medium at 37°C/5% CO₂. Use Alamar Blue or resazurin for viability assays .
  • Dose-Response: Test compound concentrations from 0.1–100 µM. Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).
  • Controls: Include reference inhibitors (e.g., pentamidine) and solvent controls (DMSO ≤0.1%) .
    • Mechanistic Studies:
  • Perform time-kill assays to distinguish static vs. cidal effects.
  • Use fluorescent probes (e.g., SYTOX Green) to assess membrane permeability .

Data Contradiction Analysis

Q. How to reconcile conflicting NMR and crystallographic data on hydroxyl group protonation states?

  • Multi-Method Validation:

NMR Titration: Monitor pH-dependent chemical shifts for -OH groups (δ changes >1 ppm indicate deprotonation).

X-ray H-Bond Analysis: Measure O···Br⁻ distances (2.8–3.2 Å supports H-bonding) vs. covalent O–Br bonds (<2.0 Å) .

Computational pKa Prediction: Use DFT (e.g., Gaussian 16) with implicit solvation (SMD model) to estimate protonation states .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.